molecular formula C25H22ClNO5 B422182 METHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

METHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

Cat. No.: B422182
M. Wt: 451.9g/mol
InChI Key: YBHJGFGTQSTWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives

Properties

Molecular Formula

C25H22ClNO5

Molecular Weight

451.9g/mol

IUPAC Name

methyl 4-(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C25H22ClNO5/c1-5-10-32-24-17(26)11-14(12-18(24)30-3)20-19(25(29)31-4)13(2)27-22-15-8-6-7-9-16(15)23(28)21(20)22/h5-9,11-12,20,27H,1,10H2,2-4H3

InChI Key

YBHJGFGTQSTWBQ-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)Cl)OCC=C)OC)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)Cl)OCC=C)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with indeno[1,2-b]pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, toluene, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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